

# Physicochemical properties of Methylswertianin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methylswertianin

Cat. No.: B1682847

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An In-Depth Technical Guide to the Physicochemical Properties of **Methylswertianin**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methylswertianin** is a naturally occurring xanthone, a class of polyphenolic compounds, primarily isolated from plants of the Swertia genus, such as Swertia punicea, Swertia mussoitii, and Swertia chirayita.[1][2] Also known by its synonym Swertiaperennin, it is recognized for its significant biological activities, most notably its anti-diabetic effects.[3][4] Research indicates that **Methylswertianin** may mitigate type-2 diabetes by improving insulin resistance, making it a compound of interest for further investigation in metabolic disease research and drug development.[3][4] This document provides a comprehensive overview of its physicochemical properties, relevant experimental protocols, and associated biological pathways.

## Physicochemical Properties

The fundamental physicochemical characteristics of **Methylswertianin** are summarized below. While key identifiers and solubility data are available, specific thermal properties like melting and boiling points, as well as its acid dissociation constant (pKa), are not extensively reported in the reviewed literature.

Table 1: Summary of Physicochemical Data for **Methylswertianin**

Property	Value	Source(s)
IUPAC Name	1,8-dihydroxy-2,6-dimethoxyxanthen-9-one	[1]
Synonyms	Swertiaperennin, Swertiaperrenin	[2]
CAS Number	22172-17-4	[2]
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>6</sub>	[1][2]
Molecular Weight	288.26 g/mol	[1]
Appearance	White crystalline powder	[1]
Purity	>98% (as isolated by HSCCC)	[5][6][7]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]
SMILES	<chem>COC1=C(C2=C(C=C1)OC1=C(C2=O)C(O)=CC(OC)=C1O)</chem>	[1]
Melting Point	Data not available in reviewed literature	
Boiling Point	Data not available in reviewed literature	
pKa	Data not available in reviewed literature	

## Biological Activity and Signaling Pathway

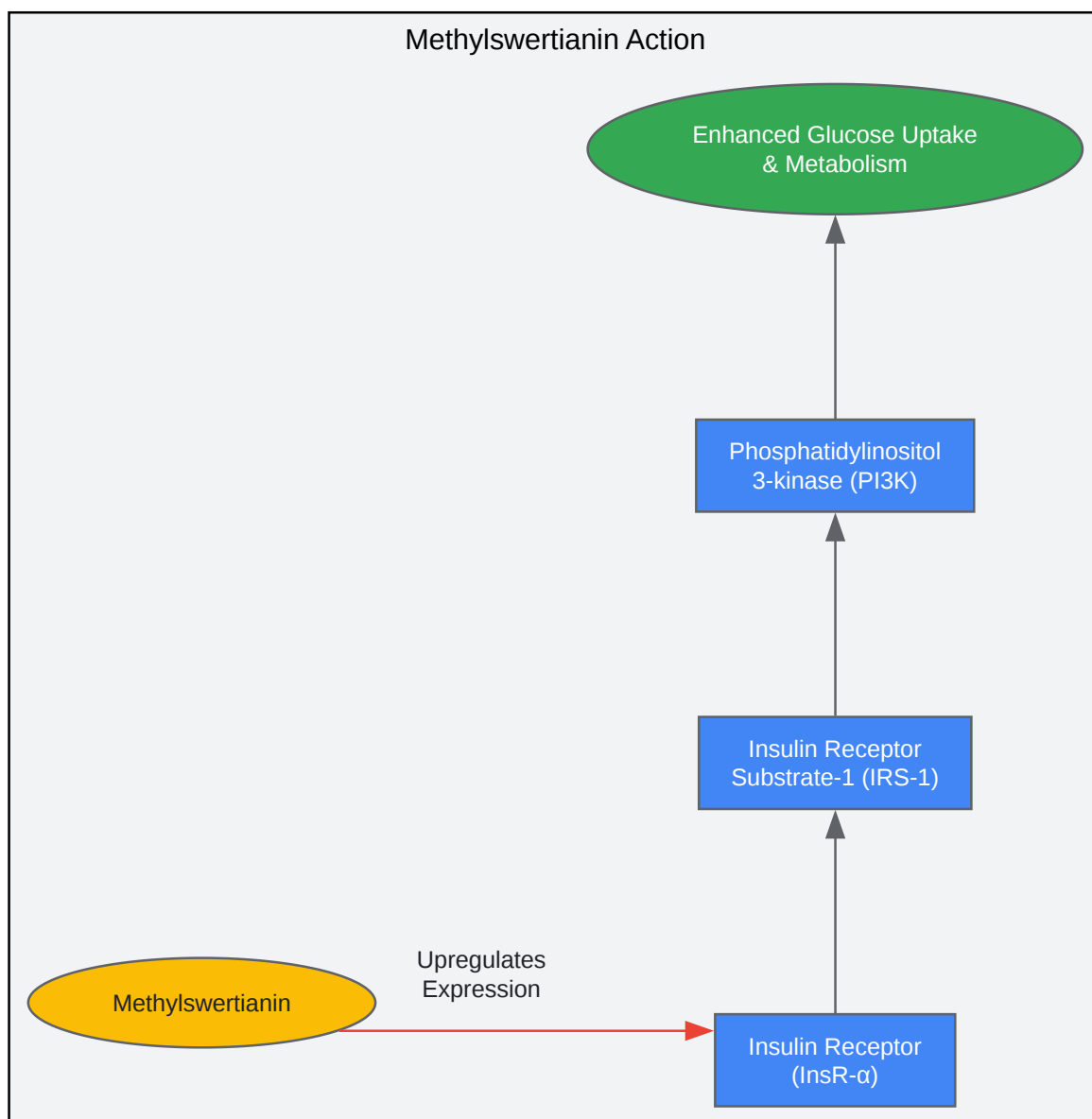
**Methylswertianin** demonstrates significant anti-diabetic and hypolipidemic effects. The primary mechanism of action is attributed to its ability to enhance insulin sensitivity.[3][4]

Studies on streptozotocin (STZ)-induced type 2 diabetic mouse models have shown that administration of **Methylswertianin** leads to:

- A significant reduction in fasting blood glucose (FBG).[\[3\]](#)[\[4\]](#)
- Improved oral glucose tolerance.[\[3\]](#)[\[4\]](#)
- Lowered fasting serum insulin, total cholesterol (TC), and low-density lipoprotein (LDL) levels.[\[3\]](#)[\[4\]](#)

This improvement in insulin resistance is achieved by modulating the insulin signaling pathway.

**Methylswertianin** upregulates the expression of key proteins in this cascade, including the insulin receptor alpha subunit (InsR- $\alpha$ ), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[\[3\]](#)[\[4\]](#) The activation of this pathway is crucial for glucose uptake and metabolism.



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**Methylswertianin's** effect on the insulin signaling pathway.

## Experimental Protocols & Workflows

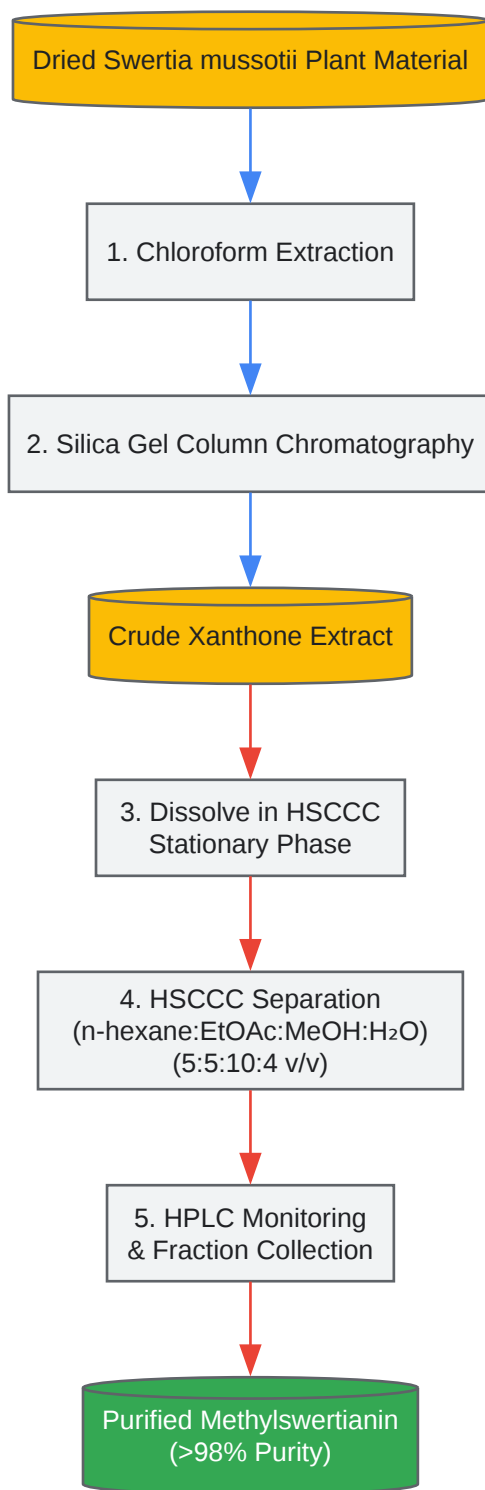
### Isolation and Purification from *Swertia mussoitii*

A robust method for isolating **Methylswertianin** with high purity involves High-Speed Counter-Current Chromatography (HSCCC).[5][7][8] This technique is effective for separating

xanthones from crude plant extracts.

#### Methodology:

- Extraction: A crude sample is obtained from dried *Swertia mussoitii* plant material via chloroform extraction followed by silica gel column chromatography.[\[5\]](#)
- Solvent System Preparation: A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in a 5:5:10:4 (v/v/v/v) ratio. The mixture is thoroughly equilibrated and the phases are separated before use.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- HSCCC Separation:
  - Apparatus: A TBE-300A HSCCC instrument.
  - Stationary Phase: The upper phase of the solvent system.
  - Mobile Phase: The lower phase of the solvent system.
  - Flow Rate: 1.5 mL/min.[\[5\]](#)[\[7\]](#)[\[8\]](#)
  - Revolution Speed: 800 rpm.[\[5\]](#)[\[7\]](#)[\[8\]](#)
  - Temperature: 25 °C.[\[5\]](#)[\[7\]](#)[\[8\]](#)
  - Sample Loading: 150 mg of the crude extract is dissolved in 20 mL of the upper phase and injected into the column.
- Fraction Collection & Analysis: The effluent is monitored by HPLC to identify and collect the fraction containing **Methylswertianin**. This process can yield **Methylswertianin** with a purity exceeding 98%.[\[5\]](#)[\[7\]](#)[\[8\]](#)



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Workflow for the isolation and purification of **Methylswertianin**.

## Purity Analysis by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for assessing the purity of isolated **Methylswertianin**.<sup>[2]</sup>

General Protocol:

- Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).<sup>[6]</sup>
- Mobile Phase: A gradient of methanol and water is typically used. For instance, starting with 80% methanol, increasing to 85% over 2.5 minutes, and then to 95% over the next 6.5 minutes.<sup>[6]</sup>
- Flow Rate: 1.0 mL/min.<sup>[6]</sup>
- Column Temperature: 25 °C.<sup>[6]</sup>
- Detection: UV detection at 254 nm.<sup>[6]</sup>
- Peak Purity Assessment: The DAD allows for the comparison of UV-Vis spectra across an entire peak. A spectrally pure peak will exhibit identical spectra at the upslope, apex, and downslope, confirming the absence of co-eluting impurities.<sup>[9]</sup>

## In Vivo Anti-Diabetic Activity Assay

The protocol used by Tian et al. (2010) serves as a key reference for evaluating the anti-diabetic potential of **Methylswertianin**.<sup>[4]</sup>

Methodology:

- Animal Model: Male BABL/c mice are used. Type 2 diabetes is induced by an injection of streptozotocin (STZ). Mice with fasting blood glucose levels above 220 mg/dL are selected for the study.<sup>[3]</sup>
- Treatment Groups:
  - Diabetic Control (untreated)
  - **Methylswertianin** (100 mg/kg body wt./day, oral administration)

- **Methylswertianin** (200 mg/kg body wt./day, oral administration)
- Positive Control (e.g., a standard anti-diabetic drug)
- Administration: The compound is administered orally once daily for a period of 4 weeks.[4]
- Endpoint Analysis:
  - Glycemic Control: Fasting blood glucose is monitored regularly. An oral glucose tolerance test (OGTT) is performed at the end of the study.
  - Serum Analysis: Blood samples are collected to measure fasting serum insulin, total cholesterol, triglycerides, LDL, and HDL levels.
  - Mechanism Study: Liver tissue is harvested for Western blot analysis to quantify the protein expression levels of InsR- $\alpha$ , IRS-1, and PI3K. Hepatic glycogen content and the activities of glucokinase (GK) and glucose-6-phosphatase (G6Pase) are also measured.[4]

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- To cite this document: BenchChem. [Physicochemical properties of Methylswertianin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682847#physicochemical-properties-of-methylswertianin]

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